2-(Dimetilamino)etil metacrilato

Descripción general

Descripción

2-(Dimethylamino)ethyl methacrylate is used in biological studies to evaluate the effect on gingival fibroblast growth, metabolism and response to interleukin-1.

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.

Aplicaciones Científicas De Investigación

Sistemas de Administración de Fármacos y Genes

El poli(2-(dimetilamino)etil metacrilato) (PDMAEMA) es un polímero soluble en agua que puede formar complejos electrostáticos con biomacromoléculas aniónicas, como el ADN y el ARN . Esta propiedad lo hace adecuado para la administración de genes . Además, el PDMAEMA se ha utilizado para crear un nanogel entrecruzado cargado con clorhidrato de pilocarpina, que sirve como un sistema de administración de fármacos oculares . También se explotó un nanogel PDMAEMA termosensible y entrecruzado en terapia anticancerígena como sistema de administración de fármacos de doxorubicina .

Nanorreactores

Los polimersomas, o vesículas poliméricas, son agregados esferoidales de tamaño nanométrico que pueden responder a estímulos externos . Estos polimersomas con doble respuesta a estímulos (es decir, pH y temperatura) pueden ser una plataforma para la administración de genes y nanorreactores .

Plataformas de Sensores

Las nanopartículas de Ag inmovilizadas en una capa de cepillo de poli(DMAEMA) se pueden utilizar como una plataforma de sensor para la detección de moléculas orgánicas mediante espectroscopia Raman mejorada por superficie (SERS) .

Terapia Anticancerígena

Un copolímero de bloque anfífilo que comprende un bloque de polietilenglicol (PEG) biocompatible y un bloque de policarbonato (PC) biodegradable multi-alquino funcionalizado se modificó con una serie de cadenas laterales PDMAEMA . El copolímero anfífilo catiónico resultante se autoasoció en medios acuosos en micelas de tamaño nanométrico que se cargaron con el fármaco antioxidante, antiinflamatorio y anticancerígeno quercetina .

Coadministración de ADN

Las nanopartículas cargadas con fármacos se utilizaron posteriormente para formar miceloplejos en medios acuosos a través de interacciones electrostáticas con el ADN

Mecanismo De Acción

Target of Action

2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . It forms electrostatic complexes with these targets due to its positive charge .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It forms complexes with anionic biomacromolecules, such as DNA and RNA, which are often used for gene delivery . The compound’s interaction with its targets results in changes in the physical solubility and chemical interaction of these materials .

Biochemical Pathways

The compound affects the pathways related to gene delivery and cancer therapy . It is used in the synthesis of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers . In addition, it has found uses in drug delivery systems, tissue engineering, and gene therapy, owing to its excellent biocompatibility and biodegradability properties .

Pharmacokinetics

It is known that the compound is a thermal and ph-sensitive biocompatible polymer . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of nanosized micelles loaded with drugs or other substances . These micelles can be used to form micelleplexes in aqueous media through electrostatic interactions with DNA . The micelleplexes intended for simultaneous DNA and drug codelivery have been physico-chemically characterized .

Action Environment

The action of 2-(Dimethylamino)ethyl methacrylate is influenced by environmental factors such as temperature and pH . The compound shows pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C . These properties allow the compound to transition from a soluble state to an insoluble one in response to changes in temperature and pH .

Análisis Bioquímico

Biochemical Properties

2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It is used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate), block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate, and amphiphilic AB block copolymers of 2-(Dimethylamino)ethyl methacrylate . The compound interacts with enzymes, proteins, and other biomolecules, primarily through electrostatic interactions .

Cellular Effects

The effects of 2-(Dimethylamino)ethyl methacrylate on cells and cellular processes are diverse. It has been used to form micelleplexes in aqueous media through electrostatic interactions with DNA .

Molecular Mechanism

The molecular mechanism of action of 2-(Dimethylamino)ethyl methacrylate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)ethyl methacrylate change over time. The compound has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT), indicating its stability .

Metabolic Pathways

The compound is known to be involved in the synthesis of various polymers .

Transport and Distribution

The compound’s ability to form micelleplexes in aqueous media suggests that it may be transported and distributed within cells through these structures .

Subcellular Localization

Given its role in the formation of micelleplexes, it may be localized in areas of the cell where these structures are formed .

Actividad Biológica

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a versatile compound widely studied for its biological activities, particularly in biomedical applications. This article delves into its biological activity, focusing on its antimicrobial properties, hemocompatibility, and gene delivery capabilities.

Overview of 2-(Dimethylamino)ethyl Methacrylate

DMAEMA is a cationic methacrylate that can be polymerized to form poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), which exhibits unique properties due to its positive charge. This characteristic allows it to interact with various biological molecules, making it suitable for applications in drug delivery, tissue engineering, and antimicrobial coatings.

Antimicrobial Activity

1. Bactericidal Properties

Research indicates that PDMAEMA exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that quaternized PDMAEMA-EDMA nanogels effectively killed Staphylococcus aureus and Acinetobacter baumannii, showcasing their potential as antimicrobial agents in medical settings .

Table 1: Antimicrobial Efficacy of PDMAEMA-Based Nanogels

| Bacteria | Type | Efficacy |

|---|---|---|

| Staphylococcus aureus | Gram-positive | High |

| Acinetobacter baumannii | Gram-negative | High |

2. Mechanism of Action

The antimicrobial action of PDMAEMA is attributed to its ability to disrupt bacterial membranes and form electrostatic complexes with anionic biomolecules, which leads to cell lysis . The presence of quaternary ammonium groups enhances this activity, making these polymers effective against resistant strains.

Hemocompatibility Assessment

Given the potential use of PDMAEMA in drug delivery systems, assessing its hemocompatibility is crucial. A study evaluated the interaction of PDMAEMA with human blood components, focusing on hemagglutination and hemolysis. Results indicated that while PDMAEMA interacts with red blood cells, it does not significantly induce hemolysis, suggesting a favorable profile for intravenous applications .

Table 2: Hemocompatibility Results of PDMAEMA

| Parameter | Observations |

|---|---|

| Hemagglutination | Moderate |

| Hemolysis | Low |

| Platelet Activation | Dose-dependent |

Gene Delivery Applications

PDMAEMA has emerged as a prominent candidate for non-viral gene delivery systems due to its ability to condense DNA into nanoparticles effectively. A recent study highlighted a novel formulation combining PDMAEMA with poly(β-amino ester), achieving a transfection efficiency significantly higher than traditional carriers like polyethyleneimine (PEI) .

Table 3: Transfection Efficiency Comparison

| Carrier Type | Transfection Efficiency (fold increase) |

|---|---|

| PDMAEMA/PβAE | 700 |

| PEI | Baseline |

| Block Copolymer | 220 |

Case Studies

Case Study 1: Bone Repair Applications

In a study involving cryogels made from DMAEMA copolymers, researchers evaluated the metabolic activity of human trabecular bone-derived cells and mesenchymal stem cells. The results showed that these materials did not adversely affect cell viability, indicating their potential for bone repair applications .

Case Study 2: Ocular Drug Delivery

A crosslinked PDMAEMA nanogel was developed for ocular drug delivery by encapsulating pilocarpine hydrochloride. This system demonstrated controlled release properties and enhanced bioavailability at the target site .

Propiedades

IUPAC Name |

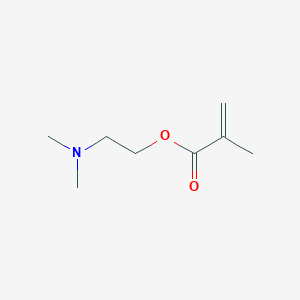

2-(dimethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCOURZONDCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-86-3 | |

| Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027504 | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

186 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

2867-47-2, 25154-86-3 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dimethylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C (freezing point), -30 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DMAEMA?

A1: The molecular formula of DMAEMA is C7H13NO2, and its molecular weight is 155.19 g/mol.

Q2: What spectroscopic data is available for characterizing DMAEMA?

A2: DMAEMA can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR (when incorporated into polymers with phosphorus-containing units), and FT-IR. [] These techniques provide information about the compound's structure, composition, and bonding.

Q3: What are the typical applications of DMAEMA?

A3: DMAEMA is primarily used as a monomer in the synthesis of various polymers. Its cationic nature, especially in its protonated form, makes it suitable for applications such as gene delivery, [, ] antibacterial agents, [, ] and the formation of pH-responsive hydrogels and micelles. [, , , , ]

Q4: How does the incorporation of DMAEMA affect the properties of polymers?

A4: DMAEMA introduces pH-responsive behavior to polymers due to the presence of tertiary amine groups, which can be protonated at lower pH values. This protonation leads to changes in polymer solubility, swelling, and aggregation behavior. [, , , , ] For example, DMAEMA-containing copolymers can form micelles that change size or disassemble in response to pH changes. [, , ]

Q5: Can DMAEMA be used to modify the surface properties of materials?

A5: Yes, DMAEMA can be grafted onto various surfaces, such as silica, [, ] gold, [] and cellulose, [] to modify their surface properties. These modifications can impart pH-responsiveness, improve biocompatibility, or enhance the material's ability to interact with specific molecules.

Q6: Does DMAEMA exhibit any catalytic properties?

A6: While DMAEMA itself is not typically considered a catalyst, polymers containing DMAEMA units, particularly in their quaternized form, can exhibit catalytic activity. For example, quaternized poly(DMAEMA) (QPDMAEMA) has been investigated as a catalyst for various organic reactions. []

Q7: Are there any computational chemistry studies related to DMAEMA?

A7: Computational chemistry techniques can be employed to study the properties and behavior of DMAEMA and its polymers. For example, molecular dynamics simulations can provide insights into the self-assembly behavior of DMAEMA-containing block copolymers in solution. Furthermore, quantum chemical calculations can be used to investigate the electronic structure and reactivity of DMAEMA.

Q8: How do structural modifications to DMAEMA affect its properties?

A8: Modifying the structure of DMAEMA, such as changing the length of the alkyl chain or introducing different substituents on the amine group, can significantly alter its properties. For instance, increasing the hydrophobicity of the alkyl chain can enhance the self-assembly properties of DMAEMA-containing polymers in aqueous solutions. []

Q9: What is the hydrolytic stability of DMAEMA and its polymers?

A9: DMAEMA and its homopolymer, poly(DMAEMA), exhibit different hydrolytic stabilities. While DMAEMA can undergo hydrolysis, poly(DMAEMA) has been shown to be significantly more stable in aqueous solutions, even when complexed with DNA. [] This difference in stability is likely due to the steric hindrance provided by the polymer backbone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.